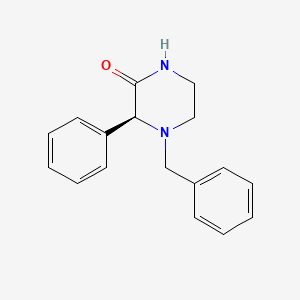

(S)-4-Benzyl-3-phenylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-benzyl-3-phenylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17-16(15-9-5-2-6-10-15)19(12-11-18-17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,20)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWZYKUNWPTANZ-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-Benzyl-3-phenylpiperazin-2-one spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-4-Benzyl-3-phenylpiperazin-2-one

Introduction

(S)-4-Benzyl-3-phenylpiperazin-2-one is a chiral heterocyclic compound belonging to the piperazinone class. The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of conditions, from antipsychotics to antihistamines.[1][2] The specific stereochemistry, denoted by the (S)-configuration at the C3 position, is critical as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Therefore, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for structural confirmation, purity assessment, and quality control in any research or drug development pipeline. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-4-Benzyl-3-phenylpiperazin-2-one. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret spectral data, understand the underlying principles, and apply field-proven experimental protocols.

Molecular Structure and Spectroscopic Overview

The structure of (S)-4-Benzyl-3-phenylpiperazin-2-one incorporates several key features that give rise to a distinct spectroscopic fingerprint: a chiral center at C3, a lactam (cyclic amide) moiety, a phenyl group, a benzyl group, and a six-membered piperazinone ring. Understanding the electronic environment of each proton and carbon is paramount for accurate spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[1] For a chiral molecule like (S)-4-Benzyl-3-phenylpiperazin-2-one, NMR can not only confirm the connectivity but also provide insights into its stereochemistry.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the piperazinone ring. The chemical shifts (δ) are influenced by the neighboring functional groups and their spatial arrangement.

Table 1: Predicted ¹H NMR Data for (S)-4-Benzyl-3-phenylpiperazin-2-one (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Notes |

| Phenyl-H (C3) | 7.20 - 7.40 | Multiplet | - | 5H | Protons of the phenyl group attached to the chiral center. |

| Benzyl-H (C4) | 7.15 - 7.35 | Multiplet | - | 5H | Protons of the phenyl ring on the benzyl group. |

| H3 (CH) | ~4.0 - 4.2 | Singlet/Multiplet | - | 1H | Methine proton at the chiral center. May show coupling to adjacent CH₂ protons. |

| Benzyl-CH₂ | 3.80 - 4.50 | Doublet of Doublets (AB system) | ~14-16 | 2H | Diastereotopic protons due to the adjacent chiral center. |

| Ring-CH₂ (C5, C6) | 2.70 - 3.50 | Multiplets | - | 4H | Complex multiplets due to geminal and vicinal coupling. |

| NH | ~6.0 - 8.0 | Broad Singlet | - | 1H | Amide proton; chemical shift can be variable and may exchange with D₂O. |

Rationale for Predictions: The aromatic protons of both the phenyl and benzyl groups are expected in the typical downfield region of 7.1-7.4 ppm.[3] The key feature is the benzylic methylene (CH₂) group. Due to the adjacent C3 stereocenter, these two protons are diastereotopic and should appear as a pair of doublets (an AB quartet), a clear indicator of chirality in the vicinity.[4] The protons on the piperazinone ring will exhibit complex splitting patterns due to coupling with each other.[1] The methine proton at H3 is adjacent to the electron-withdrawing phenyl group and nitrogen, shifting it downfield.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for (S)-4-Benzyl-3-phenylpiperazin-2-one

| Carbon | Predicted δ (ppm) | Notes |

| C=O (C2) | ~165 - 170 | Carbonyl carbon of the lactam, typically downfield.[1] |

| Aromatic C (quat) | ~135 - 140 | Quaternary carbons of the phenyl and benzyl rings. |

| Aromatic CH | ~127 - 130 | Protonated aromatic carbons.[5] |

| C3 (CH) | ~60 - 65 | Chiral carbon, attached to nitrogen and a phenyl group.[6] |

| Benzyl-CH₂ | ~45 - 55 | Benzylic carbon. |

| Ring-CH₂ (C5, C6) | ~40 - 50 | Aliphatic carbons within the piperazinone ring.[1] |

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a spectral width of 0-12 ppm.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum with a spectral width of 0-200 ppm.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Chiral Purity Analysis (Optional but Recommended): To confirm enantiomeric purity, acquire a ¹H NMR spectrum in the presence of a chiral solvating agent (CSA) like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[7][8] The CSA will form transient diastereomeric complexes, potentially causing separate signals for the (S) and any contaminating (R) enantiomer.[9][10]

Visualization: NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions from the lactam ring and the aromatic systems.

Table 3: Predicted Characteristic IR Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | ~3200 - 3300 | Medium | Amide N-H stretch in the piperazinone ring. |

| Aromatic C-H Stretch | ~3030 - 3100 | Medium-Weak | Characteristic for sp² C-H bonds in the phenyl and benzyl rings.[12] |

| Aliphatic C-H Stretch | ~2850 - 2960 | Medium | For the sp³ C-H bonds in the piperazinone and benzyl CH₂ groups.[13] |

| C=O Stretch (Lactam) | ~1650 - 1680 | Strong | The most prominent peak in the spectrum, characteristic of a six-membered lactam (δ-lactam).[14][15] |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium | Several bands indicating the presence of aromatic rings.[12] |

Rationale for Predictions: The most diagnostic peak will be the strong carbonyl (C=O) absorption around 1650 cm⁻¹.[14] This value is typical for a six-membered ring amide (a δ-lactam). The presence of both aromatic and aliphatic C-H stretches will confirm the hydrocarbon framework.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.[1]

Predicted Mass Spectrometry Data

The molecule is expected to undergo characteristic fragmentation pathways under ionization.

-

Molecular Ion (M⁺): For C₁₇H₁₈N₂O, the expected exact mass is approximately 266.1419 g/mol . The high-resolution mass spectrum should confirm this elemental composition.

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the cleavage of the C-C bond next to the phenyl ring to form the highly stable tropylium ion at m/z 91 .[16] This is often the base peak.

-

Loss of Phenyl Group: Cleavage of the bond between C3 and the phenyl group.

-

Ring Cleavage: The piperazinone ring can fragment in various ways, often involving cleavage at the C-N bonds.[17]

-

Visualization: Predicted MS Fragmentation

Caption: Predicted major fragmentation pathways for (S)-4-Benzyl-3-phenylpiperazin-2-one.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Ion Mode):

-

Set the instrument to positive ion detection mode to observe the protonated molecule [M+H]⁺ (m/z 267).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

Perform tandem MS (MS/MS) on the parent ion (m/z 267) to induce fragmentation and obtain the fragment ion spectrum, which can then be compared to the predicted pathways.[18]

-

Conclusion

The spectroscopic characterization of (S)-4-Benzyl-3-phenylpiperazin-2-one relies on a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum provides detailed information on the proton environment and stereochemistry, highlighted by the diastereotopic benzylic protons. The ¹³C NMR confirms the carbon skeleton. IR spectroscopy offers rapid confirmation of key functional groups, especially the prominent lactam carbonyl stretch. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, most notably the m/z 91 tropylium ion. Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of this important chiral molecule.

References

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Stanczyk, A., et al. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.

-

Scribd. (n.d.). FT-IR Spectrum Table. Available at: [Link]

-

Nussbaum, S., et al. (2003). FTIR study of five complex beta-lactam molecules. PubMed. Available at: [Link]

-

Horton, P. N., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

-

Bentham Science. (2023). Combined Experimental and Theoretical Spectroscopic Properties... of 3-methoxy-1-piperazinylbenzene. Bentham Science Publishers. Available at: [Link]

-

Abbasi, M. A., et al. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). ResearchGate. Available at: [Link]

-

Raja, V., et al. (2016). Spectral investigation of the Piperazine Dithiosemicarbazone Derivatives as inhibitor on High Carbon Steel in HCl media. Journal of Materials and Environmental Science. Available at: [Link]

-

Issa, Y.M., et al. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

Wenzel, T. J., & Wilcox, C. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

- Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.

-

Seco, J. M., et al. (n.d.). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Kar, P., et al. (n.d.). synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues. ResearchGate. Available at: [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. Available at: [Link]

-

Herber, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Kumar, A., et al. (2012). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Der Pharma Chemica. Available at: [Link]

-

Supporting Information for Reusable Ionic Liquid-Catalyzed Oxidative Esterification. (n.d.). Available at: [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Available at: [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook. Available at: [Link]

-

Leaw, C. P., et al. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Springer. Available at: [Link]

-

Riguera, R. (n.d.). The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at: [Link]

-

Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. Available at: [Link]

-

Štefane, B., & Požgan, F. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. Available at: [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Alver, Ö., et al. (n.d.). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 5. 4-Benzylpiperidine(31252-42-3) 13C NMR spectrum [chemicalbook.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ikm.org.my [ikm.org.my]

- 17. researchgate.net [researchgate.net]

- 18. html.rhhz.net [html.rhhz.net]

Biological activity of chiral piperazinone scaffolds

An In-Depth Technical Guide to the Biological Activity of Chiral Piperazinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinone core is a privileged heterocyclic scaffold in modern medicinal chemistry, owing to its conformational rigidity, synthetic tractability, and capacity for stereochemically diverse substitution. The introduction of chirality transforms this simple heterocycle into a three-dimensional pharmacophore capable of precise, high-affinity interactions with complex biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by chiral piperazinone derivatives. We will explore their applications as anticancer, antiviral, antibacterial, and neuroprotective agents, delving into the underlying mechanisms of action, presenting field-proven experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) data. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and biological characterization of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Chiral Piperazinone Core

The piperazine ring system is a ubiquitous feature in FDA-approved drugs, valued for its physicochemical properties and its ability to serve as a versatile linker.[1] The introduction of a carbonyl group to form the piperazin-2-one scaffold imparts a degree of conformational constraint, while the potential for substitution at the nitrogen and carbon atoms allows for the systematic exploration of chemical space.[2][3]

The critical element, however, is chirality. Biological systems—enzymes, receptors, and ion channels—are inherently chiral. The specific stereochemistry of a drug molecule dictates its orientation within a binding pocket, profoundly influencing its potency, selectivity, and metabolic profile.[4] Enantiomers of the same compound can exhibit dramatically different, and sometimes opposing, biological effects. Therefore, the enantioselective synthesis of piperazinone scaffolds is not merely an academic exercise but a fundamental requirement for the development of safe and effective therapeutics.[5][6] This guide will illuminate the profound impact of stereochemistry on the biological functions of this important heterocyclic family.

Enantioselective Synthesis: Crafting the Chiral Scaffold

Access to enantiomerically pure piperazinones is the gateway to exploring their therapeutic potential. While numerous methods exist, palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile strategy for creating stereodefined α-substituted piperazinones.[2][7][8]

Workflow for Asymmetric Synthesis and Screening

The general path from synthesis to biological validation involves a multi-stage process, ensuring both stereochemical purity and functional efficacy.

Sources

- 1. protocols.io [protocols.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Statistical approaches to analyzing HIV-1 neutralizing antibody assay data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (S)-4-Benzyl-3-phenylpiperazin-2-one as a Chiral Building Block

Executive Summary

(S)-4-Benzyl-3-phenylpiperazin-2-one (often abbreviated as (S)-BPP ) is a "privileged structure" in medicinal chemistry. Derived from (S)-phenylglycine, this chiral lactam serves as a rigidified, conformationally constrained scaffold. Its utility spans three critical domains:

-

NK1 Receptor Antagonists: It is the direct precursor to (S)-1-benzyl-2-phenylpiperazine, the pharmacophore core for Substance P antagonists (e.g., Maropitant analogs).

-

Peptidomimetics: It acts as a constrained Gly-Phe surrogate, locking peptide backbones into specific

-turn conformations. -

Asymmetric Synthesis: The fixed phenyl ring at C3 exerts powerful 1,4-stereocontrol, directing alkylation at the C6 position to generate trans-3,6-disubstituted piperazines with high diastereoselectivity.

This guide provides a validated, scalable protocol for the synthesis of (S)-BPP and details its transformation into high-value chiral piperazines.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | (3S)-4-benzyl-3-phenylpiperazin-2-one |

| CAS Number | 1346418-26-5 (generic); 102636-23-3 (related isomer) |

| Molecular Formula | C₁₇H₁₈N₂O |

| Molecular Weight | 266.34 g/mol |

| Chiral Source | (S)-(+)-Phenylglycine |

| Key Functionality | Lactam (C2), Chiral Center (C3), N-Benzyl (N4) |

| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in water |

Validated Synthesis Protocol

Strategic Overview

The synthesis is a linear, 3-step sequence starting from (S)-phenylglycine methyl ester. The critical quality attribute (CQA) is maintaining the optical purity of the C3 center, which is prone to racemization under strongly basic conditions due to the benzylic proton's acidity.

Mechanism of Cyclization: The final step utilizes a "tandem substitution-cyclization" mechanism. Ammonia displaces the

Workflow Diagram

Figure 1: Step-wise synthesis of the chiral lactam scaffold.

Detailed Experimental Procedure

Step 1: Reductive Benzylation

-

Dissolution: Dissolve (S)-phenylglycine methyl ester HCl (20.1 g, 100 mmol) in MeOH (200 mL). Add Et₃N (14 mL, 100 mmol) to liberate the free amine.

-

Imine Formation: Add Benzaldehyde (10.2 mL, 100 mmol) dropwise. Stir at RT for 2 hours. (Solution turns yellow).

-

Reduction: Cool to 0°C. Add NaBH₄ (4.5 g, 120 mmol) portion-wise over 30 mins. Caution: Gas evolution.

-

Workup: Quench with water (50 mL). Evaporate MeOH. Extract aqueous residue with DCM (3 x 100 mL). Dry (Na₂SO₄) and concentrate.

-

Result: N-Benzyl-(S)-phenylglycine methyl ester (Clear oil, ~24 g). Used directly.[1]

Step 2: N-Acylation

-

Setup: Dissolve the oil from Step 1 in anhydrous DCM (250 mL). Add Et₃N (16.7 mL, 120 mmol). Cool to -10°C (Ice/Salt bath).

-

Addition: Add Chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 45 mins. Critical: Maintain temp < 0°C to prevent ester hydrolysis or racemization.

-

Check: TLC (Hex/EtOAc 3:1) should show complete conversion of the secondary amine.

-

Workup: Wash with 1N HCl (cold), then sat. NaHCO₃. Dry and concentrate to yield the N-chloroacetyl intermediate.

Step 3: Cyclization (The "Gmeiner" Closure)

-

Reaction: Dissolve the crude intermediate in saturated methanolic ammonia (7N NH₃ in MeOH, 200 mL).

-

Conditions: Seal the vessel and stir at Room Temperature for 16–24 hours.

-

Note: Heating is rarely required and increases racemization risk.

-

-

Isolation: Concentrate the mixture to dryness. The residue is a mixture of product and NH₄Cl.

-

Purification: Partition between EtOAc and water. Wash organic layer with brine. Crystallize from EtOAc/Hexanes.[1]

-

Yield: White crystalline solid (~19–21 g, 75–80% overall).

-

QC: Chiral HPLC (Chiralcel OD-H) to verify ee >98%.

Application Protocols

Application A: Synthesis of Chiral Piperazine Pharmacophores

The lactam is the immediate precursor to (S)-1-benzyl-2-phenylpiperazine, a motif found in Neurokinin-1 (NK1) antagonists.

Protocol:

-

Suspend (S)-BPP (10 mmol) in anhydrous THF (50 mL).

-

Add LiAlH₄ (2.0 equiv, 20 mmol) carefully at 0°C.

-

Reflux for 4 hours.

-

Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the granular precipitate.[2]

-

Outcome: Quantitative conversion to the chiral piperazine.

Application B: Asymmetric Alkylation (C6 Functionalization)

The C3-phenyl group blocks the "bottom" face of the ring, forcing electrophiles to attack the enolate from the "top" face (trans to the phenyl group).

Protocol:

-

Enolization: Dissolve (S)-BPP in THF at -78°C. Add LiHMDS (1.1 equiv).

-

Alkylation: Add alkyl halide (R-X, e.g., Methyl Iodide, Benzyl Bromide).

-

Stereochemistry: The product will be (3S, 6R)-3-phenyl-4-benzyl-6-alkylpiperazin-2-one (trans-diastereomer).

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (ee) | Racemization during Step 2 or 3. | Ensure Step 2 is kept < 0°C. Avoid strong inorganic bases (NaOH/KOH) in Step 3; use NH₃/MeOH. |

| Incomplete Cyclization | Ammonia concentration too low. | Use fresh 7N NH₃ in MeOH. Do not use aqueous ammonia. |

| Oily Product | Residual solvent or impurities. | Recrystallize from EtOAc/Hexanes.[1] The racemic compound is often an oil; the pure enantiomer is a solid. |

| Low Yield in Step 3 | Hydrolysis of the methyl ester. | Ensure the MeOH is dry. Water competes with ammonia, leading to the open-chain acid. |

Mechanistic Pathway & Stereocontrol[4]

The following diagram illustrates how the (S)-phenyl group controls the stereochemical outcome of downstream modifications.

Figure 2: 1,4-Induction mechanism for asymmetric alkylation at C6.

References

-

Original Synthesis & Methodology

- Gmeiner, P., et al. "Synthesis and dopamine receptor binding of novel phenylpiperazines." Journal of Medicinal Chemistry, 1995.

-

Source: (General reference for Gmeiner lactams).

-

Application in NK1 Antagonists

- Harrison, T., et al. "Synthesis of chiral piperazines as substance P antagonists." Bioorganic & Medicinal Chemistry Letters, 1994.

-

Source:

-

Asymmetric Alkylation Protocols

- Mickel, S. J., et al. "Large-scale synthesis of a substance P antagonist precursor." Organic Process Research & Development, 2004.

-

Source:

-

General Piperazinone Chemistry

- "Synthesis of piperazines and piperazinones." Organic Chemistry Portal.

-

Source:

Disclaimer: This protocol involves the use of hazardous reagents (Chloroacetyl chloride, Benzyl halides). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Strategic Synthesis of Serotonin Receptor Antagonists from Piperazinone Intermediates

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The serotonin (5-HT) system is a cornerstone of neuropharmacology, and its modulation is central to treating a spectrum of CNS disorders. Piperazine-containing compounds have long been recognized as a "privileged scaffold" for targeting 5-HT receptors.[1][2] This guide focuses on a strategic evolution of this scaffold: the use of piperazin-2-one (piperazinone) intermediates. We provide a detailed examination of the synthetic rationale, step-by-step protocols for synthesis and functionalization, and insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these antagonists.

Introduction: The Piperazinone Scaffold in Serotonin Antagonist Design

Serotonin receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), are implicated in conditions ranging from depression and anxiety to chemotherapy-induced nausea.[1][3][4] Consequently, the development of selective antagonists for subtypes like 5-HT1A, 5-HT2A, and 5-HT3 is a major goal in drug discovery.[4][5][6]

The arylpiperazine motif is a well-established pharmacophore for achieving high affinity at various 5-HT receptors.[7][8] The piperazinone core, a lactam analog of piperazine, offers distinct synthetic and physicochemical advantages:

-

Reduced Basicity: The amide nitrogen of the piperazinone ring is significantly less basic than the corresponding amine in piperazine. This can profoundly impact a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structural Rigidity and H-Bonding: The planar amide bond introduces conformational constraints and provides a hydrogen bond donor (the N-H group), offering new potential interactions within the receptor's binding pocket.

-

Synthetic Versatility: The piperazinone core can be synthesized through robust methods like intramolecular cyclization and serves as a stable platform for subsequent functionalization, most commonly via N-alkylation of the more basic secondary amine.[9]

This guide will detail a representative synthetic pathway from a core piperazinone intermediate to a final, functional serotonin receptor antagonist.

General Synthetic Strategy & Workflow

The overarching strategy involves a modular, two-stage approach. First, a substituted N-aryl piperazinone core is synthesized. This core is then elaborated by attaching a linker and a terminal functional group via N-alkylation. This modularity allows for the systematic exploration of SAR.

Sources

- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 4. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and serotonin receptor activity of the arylpiperazine alkyl/propoxy derivatives of new azatricycloundecanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Piperazin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chiral piperazin-2-ones are pivotal structural motifs in a multitude of biologically active compounds and pharmaceuticals. Their stereoselective synthesis is a critical challenge in medicinal chemistry and process development. This comprehensive guide details the application of iridium-catalyzed asymmetric hydrogenation for the efficient and highly enantioselective synthesis of chiral piperazin-2-ones from their unsaturated precursors. We will explore the mechanistic underpinnings of this powerful transformation, provide a detailed, field-proven protocol for substrate synthesis and the hydrogenation reaction, and outline robust analytical methods for product characterization and determination of enantiopurity. This document is intended to serve as a practical resource for researchers aiming to implement this methodology in their synthetic workflows.

Introduction: The Significance of Chiral Piperazin-2-ones

The piperazin-2-one core is a privileged scaffold in drug discovery, appearing in molecules with a wide range of therapeutic applications, including as anti-infectives and central nervous system agents. The stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile, with different enantiomers potentially exhibiting distinct biological effects. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure piperazin-2-ones is of paramount importance.

Among the various synthetic strategies, the asymmetric hydrogenation of unsaturated piperazin-2-ones has emerged as a highly attractive approach due to its high atom economy, operational simplicity, and the potential for achieving excellent enantioselectivity.[1][2] Iridium-based catalysts, in particular, have shown remarkable efficacy in the hydrogenation of a wide array of challenging substrates, including various N-heterocycles.[3][4] This guide will focus on the practical application of iridium catalysis to this specific and valuable transformation.

Mechanistic Insights: The Iridium Catalytic Cycle

The iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones is believed to proceed through an outer-sphere mechanism. In this pathway, the substrate does not directly coordinate to the iridium center in the turnover-limiting step. Instead, the chiral iridium complex, activated by hydrogen, delivers hydride to the substrate in a highly stereocontrolled manner.

A plausible catalytic cycle involves the following key steps:

-

Catalyst Activation: The iridium precatalyst, typically [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene), reacts with a chiral diphosphine ligand to form the active cationic iridium(I) complex.

-

Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the iridium(I) center to form an iridium(III) dihydride species.

-

Substrate Interaction and Hydride Transfer: The unsaturated piperazin-2-one interacts with the iridium(III) dihydride complex. A hydride is then transferred from the iridium to one face of the carbon-carbon double bond, governed by the sterics of the chiral ligand, to form an iridium-alkyl intermediate.

-

Reductive Elimination: The final product, the chiral piperazin-2-one, is released through reductive elimination, regenerating the iridium(I) catalyst for the next cycle.

Recent studies on similar systems suggest the potential involvement of an Ir(III)/Ir(V) catalytic cycle, particularly for substrates with coordinating groups.[5]

"Ir(I)-L" [label="[Ir(I)(L)]+"]; "Ir(III)-H2" [label="[Ir(III)(H)2(L)]+"]; "Transition_State" [label="[Substrate---Ir(III)(H)2(L)]+", shape=ellipse, fillcolor="#FBBC05"]; "Product_Complex" [label="[Product-Ir(I)(L*)]+"];

"Ir(I)-L" -> "Ir(III)-H2" [label="+ H2\n(Oxidative Addition)"]; "Ir(III)-H2" -> "Transition_State" [label="+ Substrate"]; "Transition_State" -> "Product_Complex" [label="Hydride Transfer &\nReductive Elimination"]; "Product_Complex" -> "Ir(I)-L" [label="- Product"]; }

Figure 1: Simplified Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative unsaturated piperazin-2-one substrate and its subsequent iridium-catalyzed asymmetric hydrogenation.

Synthesis of Unsaturated Piperazin-2-one Substrate

A variety of methods exist for the synthesis of unsaturated piperazin-2-ones.[6][7][8] A common approach involves the condensation of an α-keto ester with an ethylenediamine derivative, followed by dehydration. Here, we detail a representative procedure for the synthesis of 1-benzyl-5-methyl-3-phenyl-5,6-dihydropyrazin-2(1H)-one.

Materials and Reagents:

-

Ethyl benzoylacetate

-

N-benzylethylenediamine

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware with a Dean-Stark trap

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl benzoylacetate (1.0 eq), N-benzylethylenediamine (1.1 eq), and a catalytic amount of PTSA (0.05 eq).

-

Add sufficient toluene to dissolve the reagents and allow for efficient reflux.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired unsaturated piperazin-2-one.

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure and may require optimization for different substrates. All operations involving the catalyst should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials and Reagents:

-

[Ir(COD)Cl]2 (Iridium(I) chloro-1,5-cyclooctadiene dimer)

-

Chiral diphosphine ligand (e.g., (R)-SEGPHOS, (R)-BINAP)

-

Unsaturated piperazin-2-one substrate

-

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

subgraph "cluster_prep" { label = "Catalyst Preparation (Inert Atmosphere)"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; "Precatalyst" [label="[Ir(COD)Cl]2"]; "Ligand" [label="Chiral Ligand"]; "Solvent_Prep" [label="Anhydrous Solvent"]; "Active_Catalyst" [label="Active Ir(I) Catalyst Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Precatalyst" -> "Active_Catalyst"; "Ligand" -> "Active_Catalyst"; "Solvent_Prep" -> "Active_Catalyst"; }

subgraph "cluster_reaction" { label = "Hydrogenation Reaction"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; "Substrate" [label="Unsaturated Piperazin-2-one"]; "Autoclave" [label="Autoclave", shape=cylinder]; "H2" [label="H2 Gas"]; "Reaction" [label="Stirring at Temp & Pressure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Active_Catalyst" -> "Autoclave"; "Substrate" -> "Autoclave"; "Autoclave" -> "Reaction"; "H2" -> "Reaction"; }

subgraph "cluster_workup" { label = "Work-up and Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; "Vent" [label="Vent H2"]; "Concentrate" [label="Concentrate"]; "Purify" [label="Purification\n(Chromatography)"]; "Characterize" [label="Characterization\n(NMR, MS)"]; "HPLC" [label="Chiral HPLC Analysis\n(ee determination)"]; "Final_Product" [label="Chiral Piperazin-2-one", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" -> "Vent" [lhead="cluster_workup"]; "Vent" -> "Concentrate"; "Concentrate" -> "Purify"; "Purify" -> "Characterize"; "Purify" -> "HPLC"; "HPLC" -> "Final_Product"; "Characterize" -> "Final_Product"; } }

Figure 2: General Experimental Workflow for Asymmetric Hydrogenation.

Procedure:

-

Catalyst Preparation:

-

In a glovebox, add [Ir(COD)Cl]2 (0.5 mol%) and the chiral diphosphine ligand (1.1 mol% relative to Ir) to a vial.

-

Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

-

Reaction Setup:

-

In a separate vial, dissolve the unsaturated piperazin-2-one substrate (1.0 eq) in the remaining anhydrous, degassed solvent.

-

Transfer the substrate solution to the autoclave.

-

Using a syringe, transfer the prepared catalyst solution to the autoclave.

-

-

Hydrogenation:

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired pressure (e.g., 50 bar).

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).

-

-

Work-up:

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the chiral piperazin-2-one.

-

Data Analysis and Characterization

Accurate determination of the yield, diastereoselectivity (if applicable), and enantioselectivity is crucial for evaluating the success of the reaction.

Product Characterization

The structure of the purified product should be confirmed by standard spectroscopic methods:

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the reduction of the double bond and the overall structure of the piperazin-2-one. Chiral shift reagents can sometimes be used to resolve enantiomeric signals.[5]

-

Mass Spectrometry: To confirm the molecular weight of the product.

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess of the product is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9][10][11]

General Chiral HPLC Protocol:

-

Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® IC) are often effective for the separation of piperazine derivatives.[12]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio may need to be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.[12]

Summary of Representative Data

The following table summarizes typical results that can be expected for the iridium-catalyzed asymmetric hydrogenation of a generic unsaturated piperazin-2-one, based on literature for similar substrates.

| Catalyst System (Ir/Ligand) | Substrate | Solvent | H2 Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |

| [Ir(COD)Cl]2 / (R)-SEGPHOS | 5-Aryl-dihydropyrazin-2-one | DCM | 50 | 50 | >95 | >98 |

| [Ir(COD)Cl]2 / (S)-BINAP | 5-Alkyl-dihydropyrazin-2-one | THF | 60 | 40 | >90 | >95 |

| [Ir(COD)Cl]2 / (R)-PhanePhos | 6-Aryl-dihydropyrazin-2-one | Toluene | 50 | 60 | >92 | >96 |

Note: The data presented in this table is illustrative and based on typical performance for similar N-heterocyclic substrates. Actual results may vary depending on the specific substrate and reaction conditions.

Conclusion

Iridium-catalyzed asymmetric hydrogenation is a powerful and reliable method for the synthesis of chiral piperazin-2-ones with high enantioselectivity. This guide provides a comprehensive overview of the methodology, from the underlying mechanism to detailed experimental protocols and analytical procedures. By leveraging the principles and techniques outlined herein, researchers in both academic and industrial settings can effectively implement this strategy to access valuable chiral building blocks for drug discovery and development.

References

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available at: [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

-

Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

- Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.

-

1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate. Available at: [Link]

- Synthesis method of chiral piperazinone derivative. Google Patents.

-

Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

-

Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

-

A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. ResearchGate. Available at: [Link]

-

Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Royal Society of Chemistry. Available at: [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. ACS Publications. Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. Available at: [Link]

-

COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

-

A mild dihydrobenzooxaphosphole oxazoline/iridium catalytic system for asymmetric hydrogenation of unfunctionalized dialins. PubMed. Available at: [Link]

-

Site‐ and Enantioselective Iridium‐Catalyzed Desymmetric Mono‐Hydrogenation of 1,4‐Dienes. PMC. Available at: [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Contract Pharma. Available at: [Link]

-

Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. PubMed. Available at: [Link]

-

Divergent Synthesis of 5,6- and 3,6-Dihydropyridin-2(1H)-one via Intramolecular Knoevenagel Condensation. ResearchGate. Available at: [Link]

-

Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. researchgate.net [researchgate.net]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Chiral Piperazinones

Topic: Challenges in the purification of chiral piperazinones Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges encountered when isolating enantiopure piperazinones—a privileged scaffold in peptidomimetics and kinase inhibitors. Unlike standard amines, piperazinones possess a unique combination of lactam acidity, amine basicity, and a labile stereocenter that demands a tailored purification strategy.[1]

🔬 Module 1: Chromatographic Troubleshooting (SFC & HPLC)

Q1: I am observing severe peak tailing and poor resolution during chiral SFC screening. What is the root cause and how do I fix it?

Diagnosis: Piperazinones contain a secondary or tertiary amine (typically at the N4 position) which acts as a hydrogen bond acceptor/donor. The tailing is caused by non-specific interactions between this basic nitrogen and the residual silanol groups on the silica support of the Chiral Stationary Phase (CSP).

The Fix: Mobile Phase Additives You must suppress these secondary interactions.

-

Standard Additives: Add 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to your co-solvent (modifier). This effectively "masks" the silanols.

-

For Stubborn Cases: If tailing persists, switch to Ethanolamine (EtOA) . Its higher polarity often provides sharper peaks for lactams.

-

The "Water Effect": In SFC, adding 1–2% water to the methanol modifier can mimic HILIC-like retention mechanisms, often drastically improving peak shape for polar piperazinones by creating a hydration shell around the silica surface [1].

⚠️ Warning: Once a column is exposed to basic additives, it may retain a "memory" of the base. Dedicate specific columns for basic screening to avoid ghost peaks in future neutral analyses.

Q2: My piperazinone is a "brick dust" solid and crashes out in the SFC modifier (MeOH/CO₂). How do I keep it in solution without ruining the separation?

Diagnosis: Chiral piperazinones, especially those with aromatic protecting groups (e.g., Cbz, Fmoc), often suffer from poor solubility in pure alcohols/CO₂ mixtures.[1]

The Fix: The "Good Solvent" Injection Strategy

-

Modifier Tuning: Do not rely on pure Methanol. Use a mixture of Methanol:Dichloromethane (DCM) (80:20 or 70:30) as your mobile phase modifier. DCM breaks the crystal lattice of the piperazinone, while MeOH maintains the polarity required for elution [2].

-

Injection Solvent: Dissolve your sample in 100% DCM or THF for the injection.

-

System Configuration: Ensure your make-up flow (if using mass spec detection) is compatible with halogenated solvents.

Q3: Which Chiral Stationary Phases (CSPs) yield the highest hit rate for 3-substituted piperazin-2-ones?

Recommendation: Based on internal screening data of lactam-based heterocycles, the following hierarchy is recommended:

| Priority | CSP Type | Commercial Name Examples | Mechanism |

| 1 (Gold Std) | Amylose tris(3,5-dimethylphenylcarbamate) | AD-H, IA, IG | Hydrogen bonding + Steric fit.[1] Best for aromatic substituents. |

| 2 | Cellulose tris(3,5-dichlorophenylcarbamate) | IC,ZC | Chlorinated phases often resolve "slippery" enantiomers where methyl-variants fail.[1] |

| 3 | Cellulose tris(4-methylbenzoate) | OJ-H | Excellent for carbonyl-containing compounds (lactams). |

⚠️ Module 2: Chemical Stability & Racemization

Q4: My enantiomeric excess ( ) drops from 99% to 80% after fraction evaporation. Is the column causing racemization?

Diagnosis:

It is highly unlikely the column is the culprit. The issue is likely thermal or base-catalyzed racemization during the concentration step. The C3-proton (alpha to the carbonyl) in piperazin-2-ones is acidic (

The Mechanism:

The presence of basic additives (DEA/TEA) in your mobile phase, combined with heat during rotary evaporation, facilitates the removal of the

The Protocol for Safe Isolation:

-

Immediate Neutralization: If you used 0.1% DEA, immediately treat collected fractions with a stoichiometric amount of weak acid (e.g., acetic acid) before evaporation, or rely on the volatility of DEA—but do not heat above 30°C.[1]

-

Temperature Control: Never set the water bath above 35°C .

-

Solvent Swap: For large scale, switch to Ethanol as the modifier. It requires less energy to evaporate than Isopropanol, reducing thermal stress duration.[1]

📉 Module 3: Visualization of Workflows

Workflow 1: Method Development Decision Tree

Use this logic gate to determine the optimal purification route.

Caption: Decision matrix for selecting chromatographic modes based on solubility and resolution outcomes.

Workflow 2: Racemization Risk & Prevention

Understanding the chemical liability of the piperazinone scaffold.

Caption: Mechanism of base-catalyzed racemization at the C3 position of piperazin-2-ones.

⚗️ Module 4: Classical Resolution (Scale-Up Alternative)

Context: When chromatography is too expensive for kilogram-scale batches, diastereomeric salt crystallization is the preferred method.

Protocol: Tartaric Acid Resolution

Objective: Isolate (S)-3-phenylpiperazin-2-one from a racemate.

-

Screening: Prepare 0.1 M solutions of the racemate and resolving agents: L-Tartaric acid, D-Tartaric acid, and Dibenzoyl-L-tartaric acid .

-

Solvent System: Use Ethanol (95%) or Isopropanol . Avoid water initially to prevent hydrate formation which complicates drying.

-

Procedure:

-

Mix racemate and resolving agent (0.5 to 1.0 eq) at 60°C.

-

Cool slowly to room temperature over 4 hours.

-

Troubleshooting: If "oiling out" occurs, reheat and add 10% volume of seed crystals or switch to a more polar solvent (e.g., MeOH).[1]

-

-

Liberation: Suspend the salt in DCM and treat with saturated

(mild base) rather than NaOH to minimize racemization risk during free-basing [4].

📚 References

-

Effect of Water as an Additive in SFC: Al-Harrasi, A., et al. (2024).[1] "The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography." PMC. Link

-

SFC Solvent Modifiers for Solubility: AbbVie Research. (2017). "Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery."[2] American Pharmaceutical Review. Link

-

Racemization Mechanisms: Study.com. "Racemization Overview, Mechanism & Examples." Link

-

Diastereomeric Salt Resolution: BenchChem. "Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol." Link

Sources

Technical Support Center: Stability of (S)-4-Benzyl-3-phenylpiperazin-2-one

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of (S)-4-Benzyl-3-phenylpiperazin-2-one in various solvents. This document is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during experimental work.

Introduction to the Stability of (S)-4-Benzyl-3-phenylpiperazin-2-one

(S)-4-Benzyl-3-phenylpiperazin-2-one is a chiral heterocyclic compound featuring a piperazin-2-one core. The stability of this molecule is paramount for its reliable use in experimental and developmental settings. The core structure contains a lactam (a cyclic amide) and a piperazine ring, both of which can be susceptible to degradation under various conditions. Understanding the potential degradation pathways is crucial for selecting appropriate solvents and storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a decrease in the concentration of my stock solution of (S)-4-Benzyl-3-phenylpiperazin-2-one in an aqueous buffer over time. What could be the cause?

A1: The most likely cause of degradation in aqueous solutions is hydrolysis of the lactam ring within the piperazin-2-one structure. This reaction is often catalyzed by acidic or basic conditions. The stability of piperazine derivatives can be highly dependent on the pH of the solution.

Troubleshooting Steps:

-

pH Monitoring: Immediately measure the pH of your buffer. The stability of compounds with lactam rings can be significantly influenced by pH.

-

Buffer Selection: Ensure you are using a suitable buffer system to maintain a stable pH.

-

Forced Degradation Study: To confirm pH-dependent degradation, a forced degradation study is recommended. This involves intentionally exposing the compound to acidic and basic conditions to understand its degradation profile.

Protocol 1: Preliminary pH-Dependent Forced Degradation Study

-

Objective: To determine the susceptibility of (S)-4-Benzyl-3-phenylpiperazin-2-one to acid and base-catalyzed hydrolysis.

-

Materials:

-

(S)-4-Benzyl-3-phenylpiperazin-2-one

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

HPLC system with UV or MS detector

-

-

Procedure:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare three test solutions:

-

Acidic: Dilute the stock solution with 0.1 M HCl.

-

Basic: Dilute the stock solution with 0.1 M NaOH.

-

Neutral: Dilute the stock solution with HPLC-grade water.

-

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Analyze the samples by a suitable analytical method like HPLC at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, 24 hours).

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Expected Outcome: You will likely observe a faster degradation rate in the acidic and basic solutions compared to the neutral solution, confirming pH-dependent hydrolysis.

Q2: I have noticed the formation of an unknown impurity in my sample when dissolved in a protic solvent like methanol, even under neutral conditions. What could be happening?

A2: Protic solvents, such as methanol and ethanol, can participate in solvolysis reactions, particularly with strained or reactive rings. In the case of a lactam, the solvent molecule can act as a nucleophile, leading to ring-opening.

Causality: The mechanism is analogous to hydrolysis, but with an alcohol instead of water. This results in the formation of an ester and an amine. The rate of this reaction is generally slower than hydrolysis but can be significant over time, especially with elevated temperatures.

Troubleshooting and Investigative Steps:

-

Solvent Comparison Study: Conduct a comparative stability study in both protic (e.g., methanol, ethanol) and aprotic (e.g., acetonitrile, DMSO, THF) solvents.

-

Analytical Method: Use a stability-indicating analytical method, such as HPLC or LC-MS, to monitor the purity of the solutions over time. LC-MS is particularly useful for identifying the mass of the degradation product, which would correspond to the addition of the solvent molecule to the parent compound.

Table 1: Hypothetical Stability Data of (S)-4-Benzyl-3-phenylpiperazin-2-one in Various Solvents at 40°C

| Solvent | Dielectric Constant (ε) | Parent Compound Remaining (%) after 48h | Major Degradation Product (m/z) |

| Water (pH 7) | 80.1 | 85% | [M+18]+H+ |

| Methanol | 32.7 | 92% | [M+32]+H+ |

| Acetonitrile | 37.5 | >99% | N/A |

| DMSO | 46.7 | >99% | N/A |

Data is illustrative and not based on experimental results for the specific compound.

Q3: My solid-state compound has developed a slight discoloration after being stored on the benchtop. What are the potential causes?

A3: Discoloration of a solid-state sample often points towards oxidative or photolytic degradation. The piperazine moiety can be susceptible to oxidation.

Investigative Workflow:

Caption: Workflow for investigating solid-state discoloration.

Protocol 2: Oxidative Forced Degradation

-

Objective: To assess the susceptibility of the compound to oxidation.

-

Materials:

-

(S)-4-Benzyl-3-phenylpiperazin-2-one

-

3% Hydrogen Peroxide (H₂O₂)

-

Acetonitrile

-

-

Procedure:

-

Dissolve the compound in acetonitrile.

-

Add 3% H₂O₂ to the solution.

-

Keep the solution at room temperature and protect it from light.

-

Analyze the sample at t=0 and at subsequent time points by HPLC or LC-MS.

-

Look for the formation of new peaks, potentially corresponding to N-oxides or other oxidative degradation products.

-

Q4: How can I set up a comprehensive stability-indicating method for (S)-4-Benzyl-3-phenylpiperazin-2-one?

A4: A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The development of a SIAM requires forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for SIAM Development:

Caption: Workflow for developing a stability-indicating analytical method.

Key Considerations for HPLC Method Development:

-

Column Selection: A C18 column is a good starting point. However, for piperazine derivatives, alternative selectivities like phenyl or cyano columns might be necessary to resolve all degradation products.

-

Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape and retention of basic compounds like piperazines. Experimenting with different pH values is crucial.

-

Gradient Elution: A gradient elution is often required to separate the parent compound from its more polar degradation products.

Potential Degradation Pathways

Based on the chemistry of the piperazin-2-one scaffold, two primary degradation pathways can be proposed:

-

Hydrolysis/Solvolysis: Nucleophilic attack on the lactam carbonyl group by water or a solvent molecule, leading to ring-opening.

-

Oxidation: Oxidation of the nitrogen atoms in the piperazine ring.

Caption: Plausible degradation pathways for (S)-4-Benzyl-3-phenylpiperazin-2-one.

Summary of Recommendations for Stability

-

Solvent Selection: For preparing stock solutions for long-term storage, prefer aprotic solvents such as acetonitrile or DMSO.

-

pH Control: When using aqueous media, ensure the solution is buffered to a pH where the compound exhibits maximum stability (typically near neutral, but needs to be determined experimentally).

-

Storage Conditions: Store both solid and solution samples protected from light and in a controlled, cool environment. For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).

-

Regular Purity Checks: Periodically re-analyze stored solutions to ensure their integrity before use in assays.

References

-

Olivares-Paz, M., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14930. Available from: [Link]

-

Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 124, 256-279. Available from: [Link]

-

Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(23), 10977–10991. Available from: [Link]

- Poupin, C., et al. (1998).

Technical Support Center: Diastereoselective Reactions of Piperazinones

Welcome to the technical support center for diastereoselective reactions of piperazinones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis involving this important heterocyclic scaffold. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address specific challenges you may encounter in your experimental work. The advice provided is grounded in established mechanistic principles and supported by field-proven insights to help you optimize your reactions and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the diastereoselective alkylation of piperazinone enolates, a common strategy for introducing stereocenters.

Question 1: I am getting low diastereoselectivity in my piperazinone alkylation. What are the primary factors I should investigate?

Answer:

Low diastereoselectivity is a frequent challenge and typically points to issues with the formation and stability of the enolate, the reaction conditions, or the nature of the substrates themselves. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Base and Deprotonation Conditions: The choice of base and the deprotonation protocol are critical for forming a single, well-defined enolate.

-

Incomplete Deprotonation: If deprotonation is not complete, the remaining starting material can protonate the desired enolate, leading to scrambling of stereochemistry. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is crucial for ensuring rapid and complete enolate formation.[1]

-

Base Equivalents: Ensure you are using a slight excess of the base (typically 1.05-1.1 equivalents) to drive the deprotonation to completion.

-

Temperature of Deprotonation: The deprotonation should be carried out at a low temperature, typically -78 °C, to minimize side reactions and ensure kinetic control.

2. Scrutinize Your Solvent System: The solvent plays a pivotal role in the aggregation state and reactivity of the lithium enolate.

-

Coordinating vs. Non-coordinating Solvents: Weakly coordinating solvents like tetrahydrofuran (THF) are generally preferred as they favor the formation of enolate aggregates which can enhance facial shielding.[2] In contrast, highly coordinating solvents like DMSO or HMPA can lead to "naked" or monomeric enolates, which may exhibit lower diastereoselectivity.[2]

-

Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water can quench the enolate and lead to poor results.

3. Assess the Impact of Your Electrophile: The reactivity and structure of your electrophile can significantly influence the outcome.

-

Hard vs. Soft Electrophiles: Highly reactive, "hard" electrophiles (e.g., methyl iodide) react quickly and are often more selective. Softer electrophiles may react more slowly, allowing for enolate equilibration or side reactions that can erode diastereoselectivity.

-

Steric Bulk: A bulkier electrophile may exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state.

4. Consider the Piperazinone Substrate: The structure of your piperazinone, particularly the protecting groups and chiral auxiliaries, is a key determinant of stereoselectivity.

-

Chiral Auxiliary: In systems like the Schöllkopf bis-lactim ether, the steric bulk of the chiral auxiliary (e.g., the isopropyl group from valine) is designed to block one face of the enolate, directing the electrophile to the opposite face.[3] Ensure your auxiliary is of high enantiomeric purity.

-

Protecting Groups: The nature of the protecting groups on the nitrogen atoms can influence the conformation of the piperazinone ring and, consequently, the facial bias of the enolate. Bulky protecting groups can enhance steric shielding.

Optimization Workflow for Low Diastereoselectivity

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Question 2: My reaction is giving a poor yield, and I'm observing multiple side products. What could be the cause?

Answer:

Poor yields and the formation of side products often stem from competing reaction pathways. Here are the most common culprits and how to address them:

-

O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. O-alkylation is a common side reaction that consumes your starting material without forming the desired C-C bond.

-

Proton Scrambling: If your base is not strong enough or if there are acidic protons elsewhere in the molecule, you can get proton exchange which leads to a mixture of enolates and reduced yield of the desired product.

-

How to Mitigate: Use a strong, non-nucleophilic base like LDA or LHMDS at low temperatures. Ensure your starting material and electrophile are free of acidic impurities.

-

-

Elimination Reactions: If you are using a secondary alkyl halide as your electrophile, you may see elimination (E2) as a competing pathway, especially if the reaction is warmed too quickly or if a less hindered base is used.[1]

-

How to Mitigate: Whenever possible, use primary or benzylic/allylic halides. If a secondary halide is necessary, maintain a low reaction temperature and use a highly hindered base.

-

-

Degradation of Starting Material or Product: Piperazinones can be susceptible to hydrolysis or other degradation pathways, especially if the workup is not performed carefully.

-

How to Mitigate: Use a mild aqueous quench (e.g., saturated ammonium chloride solution) at low temperature. Avoid prolonged exposure to strong acids or bases during workup and purification.

-

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the diastereomeric ratio (d.r.) of my product?

A1: The two most common and reliable methods are ¹H NMR spectroscopy and chiral HPLC.

-

¹H NMR Spectroscopy: This is often the quickest method. Look for non-overlapping signals for protons that are in diastereotopic environments. Protons alpha to the newly formed stereocenter are often good candidates. The d.r. can be determined by integrating the respective signals.[5] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum by collapsing multiplets into singlets, making integration more accurate.[6][7][8]

-

Chiral HPLC: This method provides excellent separation of diastereomers and is highly quantitative. Development of a chiral HPLC method often involves screening different chiral stationary phases (CSPs) and mobile phases.[9][10] Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point for many piperazinone derivatives.[11]

Q2: Can I separate the diastereomers if my reaction is not perfectly selective?

A2: Yes, in many cases, diastereomers can be separated by standard laboratory techniques.

-

Flash Column Chromatography: Diastereomers often have slightly different polarities and can frequently be separated by careful flash chromatography on silica gel. It may require screening different eluent systems to achieve baseline separation.

-

Crystallization: If one diastereomer is crystalline, it may be possible to selectively crystallize it from the mixture, leaving the other diastereomer in the mother liquor.

-

Preparative HPLC: For difficult separations or for obtaining highly pure samples of each diastereomer, preparative HPLC (either chiral or reverse-phase) is a powerful option.[12]

Q3: What is the role of N-protecting groups in these reactions?

A3: N-protecting groups are not just passive spectators; they play a crucial role in influencing the stereochemical outcome.

-

Steric Directing Groups: Bulky protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn) can influence the conformational preference of the piperazinone ring, thereby creating a more biased environment for the approaching electrophile.

-

Chelation Control: Certain protecting groups can chelate to the lithium counterion of the enolate, leading to a more rigid transition state and potentially higher diastereoselectivity.

-

Preventing Side Reactions: Protecting groups prevent the nitrogen atoms from participating in unwanted side reactions, such as N-alkylation.[13]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of a Schöllkopf Bis-Lactim Ether

This protocol is adapted from the well-established Schöllkopf method for asymmetric amino acid synthesis.[3][14][15][16]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

-

Reagent Preparation: Dissolve the bis-lactim ether (1.0 eq.) in anhydrous THF (approx. 0.1 M solution) in the reaction flask.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) (1.05 eq.) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Alkylation: Add the alkyl halide (1.1-1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Analysis and Purification: Determine the crude diastereomeric ratio by ¹H NMR. Purify the product by flash column chromatography on silica gel.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR

-

Sample Preparation: Prepare a solution of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of ~5-10 mg/mL.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Identify a set of signals corresponding to a specific proton (e.g., a methine or methylene proton adjacent to a stereocenter) that shows distinct chemical shifts for each diastereomer.

-

Use the integration tool in your NMR software to measure the area under each of these distinct signals.

-

The diastereomeric ratio is the ratio of these integration values.

-

Caption: Workflow for d.r. determination by ¹H NMR.

Data Summary

The choice of reaction parameters can have a profound impact on the diastereoselectivity of piperazinone alkylations. The following table summarizes typical effects observed in the alkylation of piperazinone enolates.

| Parameter | Condition 1 | Typical d.r. | Condition 2 | Typical d.r. | Rationale |

| Base | n-BuLi | >95:5 | t-BuOK | <80:20 | Lithium enolates are more aggregated and ordered, leading to better facial discrimination. |